
3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
“3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic aromatic organic compound. The tert-butyl group is an alkyl substituent with the formula -C(CH3)3 .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyridine ring, connected by a methylene (-CH2-) bridge. The tert-butyl group would be attached to the 3-position of the pyrazole ring, and the amine (-NH2) group would be attached to the 5-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Typical properties to consider would include its melting point, boiling point, density, and solubility .Applications De Recherche Scientifique
Catalytic Applications in Polymerization
The compound has been studied for its catalytic activity in the polymerization of ethylene. Nickel complexes derived from similar pyrazolylamine ligands, including variants of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, were found effective in catalyzing the oligomerization or polymerization of ethylene. The polymerization products varied depending on the co-catalysts and solvents used, leading to different forms of polyethylene and other oligomers (Obuah et al., 2014).
Role in Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel compounds. For instance, its derivatives have been used in the ambient-temperature synthesis of other complex molecules, demonstrating its utility as a building block in organic synthesis (Becerra et al., 2021).
Structural and Molecular Studies
Significant research has been conducted on the crystal structures of compounds related to this compound. Studies have provided insights into the molecular conformations, hydrogen bonding patterns, and overall crystal architecture of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications (Macías et al., 2018).
Potential in Organic Syntheses and Ligand Formation
There are studies focused on using derivatives of this compound as ligands in organic syntheses. These studies explore the preparation and use of various derivatives, revealing the versatility of the compound in forming structurally diverse and potentially reactive intermediates for further chemical transformations (Pollock & Cole, 2014).
Intermediate in Target Molecule Synthesis
Research has also been conducted on the use of tert-butyl derivatives of this compound as intermediates in the synthesis of targeted molecules. This highlights its role in multi-step synthetic routes, particularly in the development of complex molecular structures (Zhang et al., 2022).
Orientations Futures
Mécanisme D'action
Target of Action
Pyrazole derivatives, to which this compound belongs, are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Result of Action
Pyrazole derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects .
Analyse Biochimique
Biochemical Properties
3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses . The interaction with COX-2 and iNOS suggests that this compound may have anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO) . Additionally, this compound may bind to other proteins and receptors, influencing various signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. In macrophage cells, this compound has been observed to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . By modulating these cytokines, this compound can influence cell signaling pathways related to inflammation and immune responses. Furthermore, this compound may affect gene expression and cellular metabolism, potentially altering the expression of genes involved in inflammatory pathways and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound has been shown to bind to the active site of COX-2, inhibiting its enzymatic activity and reducing the synthesis of PGE2 . Similarly, it inhibits iNOS activity, leading to decreased production of NO . These inhibitory effects are likely due to the compound’s ability to fit into the active sites of these enzymes, blocking substrate access and subsequent catalytic reactions. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering its biological activity. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of inflammatory mediators, suggesting potential for chronic therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively reduces inflammation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings indicate a narrow therapeutic window for this compound, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The interaction with cytochrome P450 enzymes also suggests potential for drug-drug interactions, which should be considered in therapeutic contexts.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in inflammatory and metabolic pathways . The precise localization of this compound can significantly impact its biological effects and therapeutic potential.
Propriétés
IUPAC Name |
5-tert-butyl-2-(pyridin-3-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-13(2,3)11-7-12(14)17(16-11)9-10-5-4-6-15-8-10/h4-8H,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHQPQHATPBXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170104 | |
| Record name | 1H-Pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461715-04-7 | |
| Record name | 1H-Pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-(3-pyridinylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461715-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


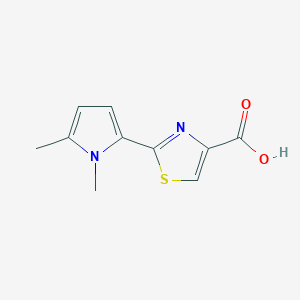
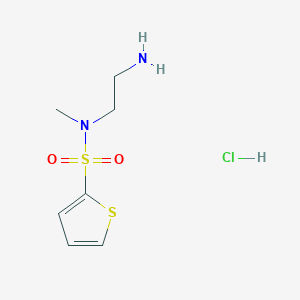
![4-Chloropyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1378650.png)
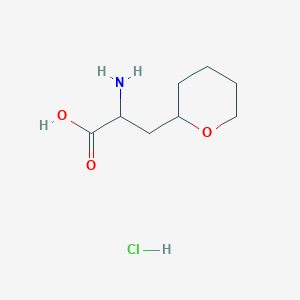
![3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378652.png)
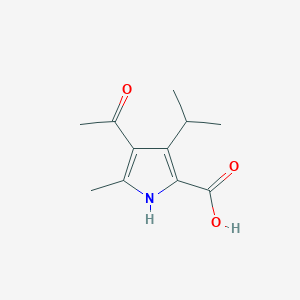
![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)
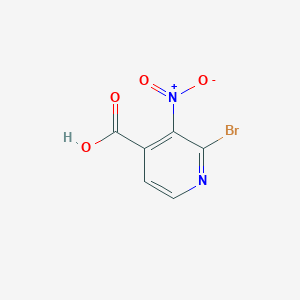

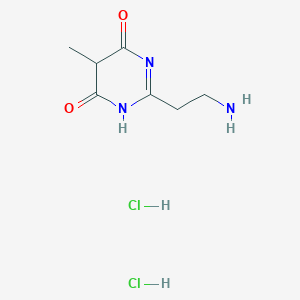
![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)
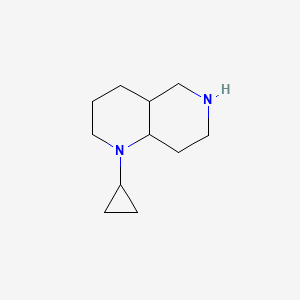
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)

